molecular formula C22H17ClN2O3 B404280 N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-4-ethoxybenzamide

N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-4-ethoxybenzamide

Cat. No.: B404280
M. Wt: 392.8g/mol
InChI Key: WXXBCASLSIRQCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-4-ethoxybenzamide is an organic compound that belongs to the class of benzoxazole derivatives Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-4-ethoxybenzamide typically involves the cyclization of 2-aminophenol with appropriate aldehydes or ketones under specific reaction conditions. One common method involves the use of a BF3·Et2O catalyst and 1,4-dioxane as a solvent at reflux temperature . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-4-ethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution reactions are common, where reagents like halogens or nitro groups can be introduced.

    Coupling Reactions: Suzuki-Miyaura coupling is a notable reaction, using palladium catalysts and boron reagents.

Scientific Research Applications

N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-4-ethoxybenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-4-ethoxybenzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways can vary depending on the specific application, but it often involves binding to active sites on proteins or interfering with cellular processes .

Comparison with Similar Compounds

Similar compounds to N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-4-ethoxybenzamide include other benzoxazole derivatives and phenylacetamide derivatives. These compounds share structural similarities but may differ in their biological activities and applications. For example, compounds like N-(2-aminoethyl)-2-{3-chloro-4-[(4-isopropylbenzyl)oxy]phenyl}acetamide exhibit different pharmacological profiles .

Properties

Molecular Formula

C22H17ClN2O3

Molecular Weight

392.8g/mol

IUPAC Name

N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-4-ethoxybenzamide

InChI

InChI=1S/C22H17ClN2O3/c1-2-27-18-10-5-14(6-11-18)21(26)24-17-9-12-20-19(13-17)25-22(28-20)15-3-7-16(23)8-4-15/h3-13H,2H2,1H3,(H,24,26)

InChI Key

WXXBCASLSIRQCH-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=C(C=C4)Cl

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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